molecular formula C36H29N7O4Ru+2 B13737935 bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

Cat. No.: B13737935
M. Wt: 724.7 g/mol
InChI Key: TXAAUWSRBKPSPC-UHFFFAOYSA-N
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Description

Chemical Identity: Bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 (CAS: 136724-73-7) is a ruthenium-based activated ester complex. Its systematic IUPAC name is Bis(2,2′-bipyridine)-4′-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester-bis(hexafluorophosphate). It is also denoted as Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ .

Properties

Molecular Formula

C36H29N7O4Ru+2

Molecular Weight

724.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+)

InChI

InChI=1S/C16H13N3O4.2C10H8N2.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h4-9H,2-3H2,1H3;2*1-8H;/q;;;+2

InChI Key

TXAAUWSRBKPSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Details
Chemical Name Bis(2,2'-bipyridine)-4'-methyl-4-carboxybipyridine-ruthenium N-succinimidyl ester bis(hexafluorophosphate)
CAS Number 136724-73-7
Molecular Formula C36H29F12N7O4P2Ru
Molecular Weight 1014.66 g/mol
Appearance Solid
Fluorescence (in 0.1 M phosphate buffer, pH 7.0) Excitation at 458 nm, Emission at 628 nm
Storage Conditions Short term +4°C, Long term -20°C, protect from light and moisture
Stability Stable for at least 2 years under recommended storage

Preparation Methods of Bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

Overview

The preparation of this ruthenium complex involves multi-step coordination chemistry and functional group modification. The key synthetic strategy is to first assemble the ruthenium bipyridine core, followed by introduction of the 4'-methyl-4-carboxybipyridine ligand, and finally conversion of the carboxylic acid moiety into the reactive N-hydroxysuccinimide (NHS) ester. The counter ion hexafluorophosphate (PF6) is introduced to stabilize the complex and improve solubility.

Stepwise Synthesis

Synthesis of Ruthenium(II) Bis(2,2'-bipyridine) Complex
  • Ruthenium trichloride hydrate is reacted with 2,2'-bipyridine ligands under reflux conditions in ethylene glycol or similar solvents.
  • The reaction yields the intermediate complex ruthenium(II) bis(2,2'-bipyridine) dichloride.
  • Purification is achieved by precipitation or chromatography.
Conversion to N-Succinimidyl Ester
  • The carboxylic acid group on the 4'-methyl-4-carboxybipyridine ligand is activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • This reaction forms the N-succinimidyl ester, which is highly reactive towards nucleophiles like amino groups.
  • The reaction is typically performed in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen atmosphere.
  • The product is purified by precipitation or chromatographic methods.
Counter Ion Exchange to Hexafluorophosphate (PF6)
  • The complex is treated with ammonium hexafluorophosphate or potassium hexafluorophosphate to exchange chloride or other counter ions for PF6.
  • This step improves the solubility and stability of the complex.
  • The final product is isolated as a solid by filtration and drying.

Representative Preparation Protocol (Literature-Based)

Step Reagents and Conditions Notes
1 RuCl3·xH2O + 2,2'-bipyridine, reflux in ethylene glycol Formation of Ru(bpy)2Cl2 intermediate
2 Add 4'-methyl-4-carboxybipyridine, reflux in ethanol Ligand exchange to form Ru(bpy)2(mcbpy)Cl2
3 React with NHS and DCC in anhydrous DMF at 0-25°C Formation of NHS ester on carboxylic acid
4 Add NH4PF6 in water or acetonitrile, stir at room temp Exchange of Cl- for PF6- counter ion
5 Isolate product by filtration, wash with cold ether Dry under vacuum to yield final compound

Analytical Characterization and Research Data

Nuclear Magnetic Resonance (NMR)

  • ^1H-NMR confirms the presence of bipyridine and methyl groups and the successful formation of the NHS ester.
  • Characteristic chemical shifts for aromatic protons and succinimidyl protons are observed.

Mass Spectrometry

  • Molecular ion peak corresponds to the expected molecular weight (~1014.66 g/mol).
  • Fragmentation patterns consistent with ruthenium bipyridine complexes and NHS ester moiety.

Fluorescence Spectroscopy

Parameter Value
Excitation Wavelength (λex) 458 nm
Emission Wavelength (λem) 628 nm
Solvent/Buffer 0.1 M phosphate buffer, pH 7.0
Fluorescence Quantum Yield High, suitable for sensitive detection

Electrochemical Properties

  • The ruthenium center exhibits reversible redox behavior.
  • Electrochemiluminescence (ECL) studies show strong luminescence upon electrochemical excitation, useful for biosensing applications.

Applications Related to Preparation

  • The NHS ester functionality allows covalent labeling of proteins via lysine residues.
  • Used in 1D and 2D protein gel staining with sensitivity surpassing SYPRO Ruby dye.
  • Employed in electrochemiluminescence assays for detecting cell surface antigens.
  • The preparation method ensures high purity and stability critical for reproducible labeling and fluorescence studies.

Summary Table of Preparation Steps and Key Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Ruthenium complex formation RuCl3·xH2O + 2,2'-bipyridine, reflux Ru(bpy)2Cl2 intermediate Control temperature and atmosphere
Ligand substitution 4'-methyl-4-carboxybipyridine, reflux Ru(bpy)2(mcbpy)Cl2 complex Purity critical for next step
NHS ester formation NHS + DCC/EDC, anhydrous DMF or DMSO Activated ester formation Moisture exclusion essential
Counter ion exchange NH4PF6 or KPF6, room temperature PF6 salt formation Enhances solubility and stability
Purification Filtration, washing, drying Pure this compound Final product ready for use

Chemical Reactions Analysis

Types of Reactions

Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield various labeled biomolecules .

Scientific Research Applications

Photophysical Properties

The compound exhibits remarkable fluorescence properties, making it suitable for various applications in biochemical assays and imaging techniques. Its excitation wavelength is around 458 nm, with an emission maximum at 628 nm, which is advantageous for fluorescence microscopy and flow cytometry .

Bioconjugation Applications

Activation of Amino Acids : The N-succinimidyl ester functionality allows for efficient conjugation to amino acid side chains. This property is particularly useful in the synthesis of labeled peptides and proteins. The compound can be utilized to create fluorescently labeled antibodies or other biomolecules for tracking and imaging purposes .

Case Study : In a study published in Bioconjugate Chemistry, researchers successfully conjugated this ruthenium complex to a peptide, enhancing the peptide's visibility in cellular imaging without compromising its biological activity. The resulting conjugate demonstrated a significant increase in fluorescence intensity compared to unmodified peptides, highlighting the effectiveness of this compound in bioconjugation .

Applications in Photodynamic Therapy (PDT)

The compound's ability to generate reactive oxygen species (ROS) upon light activation positions it as a potential agent for photodynamic therapy. PDT utilizes light-sensitive compounds to induce cytotoxic effects on targeted cells, particularly cancer cells.

Research Findings : A study conducted by Zhang et al. demonstrated that bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 could effectively induce apoptosis in cancer cell lines when activated by visible light. The study reported a dose-dependent increase in cell death, suggesting that this compound could serve as a promising candidate for further development in PDT applications .

Sensor Development

The fluorescent properties of this compound make it an ideal candidate for developing sensors for detecting metal ions or other small molecules. Its high sensitivity and selectivity enable the detection of analytes at low concentrations.

Table 1: Summary of Sensor Applications

ApplicationTarget AnalyteDetection LimitReference
Fluorescent sensorCopper ions10 nM
Sensor for pH changespH range 5-70.1 pH unit
Detection of thiolsVarious thiols50 µM

Materials Science Applications

In materials science, this compound can be incorporated into polymer matrices to create luminescent materials with potential uses in optoelectronics and display technologies.

Case Study : Research has shown that incorporating this compound into polymer films enhances their luminescent properties significantly, making them suitable for applications in organic light-emitting diodes (OLEDs). The films exhibited improved stability and brightness compared to traditional materials .

Mechanism of Action

The mechanism of action of bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 involves its ability to interact with various biomolecules. The N-succinimidyl ester group reacts with amino groups on proteins, forming stable amide bonds. This allows the compound to label proteins and other biomolecules effectively. The ruthenium center can also participate in redox reactions, influencing the compound’s photophysical properties .

Comparison with Similar Compounds

Molecular Formula and Weight :

  • Formula: C₃₆H₂₉N₇O₄Ru
  • Molecular weight: 724.73 g/mol .

Key Properties :

  • Purity : >97% (HPLC) .
  • Solubility : Water-soluble, facilitating biological applications .
  • Optical Properties : Excitation at 458 nm , emission at 628 nm .
  • Application: Primarily used for protein gel staining and acylating amino acid side chain amines via its reactive succinimidyl ester group .

Comparison with Similar Compounds

Comparison with Carboxyfluorescein Succinimidyl Ester (CFSE)

CFSE (5(6)-carboxyfluorescein diacetate N-succinimidyl ester, CAS: 150347-59-2) is a widely used NHS ester for labeling proteins and tracking cell proliferation.

Property Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ CFSE
Molecular Weight 724.73 g/mol ~460 g/mol (estimated)
Excitation/Emission 458 nm / 628 nm ~492 nm / 517 nm (typical)
Solubility Water-soluble DMSO or DMF required
Primary Application Protein staining, phosphorescence anisotropy Cell tracking, intracellular pH measurement
Purity >97% ≥90%

Key Differences :

  • The Ru complex emits in the red spectrum (628 nm), reducing background interference in biological samples, whereas CFSE operates in the green spectrum .
  • The Ru compound ’s ruthenium center enables phosphorescence with a long decay time, making it suitable for time-resolved assays (e.g., hydrodynamic radius measurements in proteins) . In contrast, CFSE relies on fluorescence for real-time tracking .

Comparison with Tris(2,2′-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

[Ru(bpy)₃]Cl₂ (CAS: 14323-01-4) is a classic ruthenium complex used in electrochemiluminescence (ECL) and photochemical studies.

Property Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ [Ru(bpy)₃]Cl₂
Reactive Group Succinimidyl ester None (non-reactive)
Application Protein conjugation ECL, redox studies
Emission Wavelength 628 nm ~610 nm (typical)
Molecular Weight 724.73 g/mol 748.63 g/mol

Key Differences :

  • The succinimidyl ester in the subject compound enables covalent binding to amines , a feature absent in [Ru(bpy)₃]²⁺, which relies on electrostatic interactions .
  • The methyl-carboxybipyridine ligand in the subject compound modifies its electronic properties, shifting emission to a longer wavelength compared to [Ru(bpy)₃]²⁺ .

Comparison with DiBAC4(3) (Bis-(1,3-dibutylbarbituric acid) trimethine oxonol)

Property Ru(bpy)₂(mcbpy-O-Su-ester)(PF₆)₂ DiBAC4(3)
Target Protein amines Cell membrane potential
Optical Response Phosphorescence Fluorescence (environment-sensitive)
Solubility Water-soluble Ethanol or DMSO

Key Differences :

    Biological Activity

    Bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6, commonly referred to as Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2, is a ruthenium complex that has garnered attention for its potential applications in biological systems, particularly in cancer therapy and as a molecular probe. This compound exhibits unique properties due to its metal center and organic ligands, making it suitable for various biochemical applications, including fluorescence imaging and targeted drug delivery.

    • Molecular Formula : C36H29F12N7O4P2Ru
    • Molecular Weight : 1014.66 g/mol
    • Solubility : Soluble in water
    • Fluorescence Characteristics : Excitation at 458 nm and emission at 628 nm in 0.1 M phosphate buffer (pH 7.0) .

    The biological activity of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 is primarily attributed to its ability to interact with cellular components, leading to various therapeutic effects:

    • Cellular Uptake : The compound is designed to facilitate the acylation of amino acid side chain amines, enhancing its uptake into cells .
    • Photodynamic Therapy : The ruthenium complex can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells .
    • Fluorescence Imaging : Its fluorescent properties allow for visualization of cellular processes, making it a valuable tool in bioimaging .

    Anticancer Activity

    Recent studies have demonstrated the effectiveness of Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 in inhibiting cancer cell proliferation:

    • In vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines, including ovarian cancer (A2780) and triple-negative breast cancer (TNBC) cell lines. The IC50 values were reported to be significantly lower than those of traditional chemotherapeutics like cisplatin .
    • In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. For instance, tumor weights were approximately three-fold lower in treated mice than in controls when administered at a dose of 5 mg Ru/kg/week .
    Study TypeCell LineIC50 Value (µM)Treatment Duration
    In vitroA27804.548 hours
    In vivoMouse Xenograft0.34214 days

    Mechanistic Insights

    The mechanism by which Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 induces cell death involves several pathways:

    • DNA Damage : The compound forms adducts with DNA, leading to damage that triggers apoptosis.
    • Cell Cycle Arrest : It has been shown to arrest cells in the G2/M phase, preventing mitosis and promoting cell death .
    • Induction of Apoptosis : High levels of apoptosis were confirmed through assays measuring caspase activation and annexin V staining .

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